Benzyl-ethyl-piperidin-2-ylmethyl-amine

Catalog No.
S8100513
CAS No.
197638-84-9
M.F
C15H24N2
M. Wt
232.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl-ethyl-piperidin-2-ylmethyl-amine

CAS Number

197638-84-9

Product Name

Benzyl-ethyl-piperidin-2-ylmethyl-amine

IUPAC Name

N-benzyl-N-(piperidin-2-ylmethyl)ethanamine

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

InChI

InChI=1S/C15H24N2/c1-2-17(12-14-8-4-3-5-9-14)13-15-10-6-7-11-16-15/h3-5,8-9,15-16H,2,6-7,10-13H2,1H3

InChI Key

RWSFSWBSRODXRJ-UHFFFAOYSA-N

SMILES

CCN(CC1CCCCN1)CC2=CC=CC=C2

Canonical SMILES

CCN(CC1CCCCN1)CC2=CC=CC=C2

Benzyl-ethyl-piperidin-2-ylmethyl-amine is a complex organic compound characterized by its unique molecular structure, which includes a piperidine ring and various functional groups. The compound has the molecular formula C17H29N3C_{17}H_{29}N_3 and a molecular weight of approximately 261.41 g/mol. Its structure features a piperidine ring substituted with a benzyl group and an ethylamino side chain, making it a member of the broader class of piperidine derivatives. This compound is notable for its potential biological activity and applications in medicinal chemistry.

Typical of amines and piperidine derivatives. Key reactions include:

  • Alkylation: The amine group can undergo alkylation, allowing for the introduction of different alkyl groups.
  • Acylation: The amine can also react with acyl chlorides to form amides, which can modify its biological activity.
  • Reduction: The compound can be reduced to yield secondary or tertiary amines, depending on the reaction conditions.

These reactions are essential for synthesizing analogs that may exhibit enhanced or modified pharmacological properties.

Research indicates that Benzyl-ethyl-piperidin-2-ylmethyl-amine possesses significant biological activity, particularly in neuropharmacology. It has been studied for its potential as an inhibitor of certain enzymes related to neurodegenerative diseases. For instance, compounds with similar structures have shown promise in inhibiting acetylcholinesterase, which is crucial for treating conditions like Alzheimer's disease . Additionally, derivatives of piperidine compounds have demonstrated anti-inflammatory and analgesic properties, making them candidates for further pharmacological exploration .

The synthesis of Benzyl-ethyl-piperidin-2-ylmethyl-amine typically involves several steps:

  • Formation of Piperidine Derivative: Start with piperidine and react it with benzyl halides to form a benzylpiperidine.
  • Alkylation: The resulting benzylpiperidine can be alkylated using ethyl iodide or similar reagents to introduce the ethylamino group.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Recent studies have highlighted various synthetic routes that optimize yield and purity, employing techniques such as microwave-assisted synthesis and solvent-free methods .

Benzyl-ethyl-piperidin-2-ylmethyl-amine has several applications in medicinal chemistry:

  • Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting neurodegenerative diseases.
  • Research Tool: Its derivatives are used in research to study enzyme inhibition and receptor interactions.
  • Potential Therapeutics: Compounds derived from this structure may exhibit anti-inflammatory and analgesic effects, making them candidates for pain management therapies.

Interaction studies have shown that Benzyl-ethyl-piperidin-2-ylmethyl-amine interacts with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Molecular docking studies indicate that it binds effectively to acetylcholinesterase, suggesting its potential role as an inhibitor . Furthermore, the compound's interactions with other proteins involved in neurodegenerative pathways are under investigation to elucidate its full therapeutic potential.

Benzyl-ethyl-piperidin-2-ylmethyl-amine shares structural similarities with several other compounds in the piperidine family. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
BenzylpiperidineSimple benzyl substitution on piperidineModerate neuroactivity
1-Benzylpiperidin-2-oneContains a carbonyl groupAntidepressant properties
N-benzylethylamineEthylene chain instead of piperidineLimited activity against cholinesterase
4-(Benzylamino)piperidineSubstituted at the 4-positionPotential anti-inflammatory effects

Benzyl-ethyl-piperidin-2-ylmethyl-amine is unique due to its specific combination of functional groups that enhance its biological activity compared to simpler derivatives.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

232.193948774 g/mol

Monoisotopic Mass

232.193948774 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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